Tert-butyl vinylcarbamate
Description
Overview of Vinyl Carbamate (B1207046) Derivatives in Organic Synthesis
Vinyl carbamates are a class of organic compounds that contain the R₂NCO₂CH=CH₂ functional group. They are esters of carbamic acid and a vinyl alcohol equivalent. ontosight.ai This structural motif is highly reactive and serves as a valuable precursor in numerous synthetic transformations. ontosight.aiontosight.ai The vinyl group is susceptible to a variety of addition reactions and can act as a monomer in polymerization processes. ontosight.airesearchgate.net This reactivity makes vinyl carbamates useful building blocks for creating polymers with specific properties. researchgate.netresearchgate.net
In organic synthesis, vinyl carbamates are employed as versatile intermediates. sioc-journal.cn They can be transformed into other functional groups, such as in the stereospecific preparation of vinyl zirconocene (B1252598) derivatives from alkenyl carbamates. thieme-connect.com The carbamate portion of the molecule often functions as a masked or protected amine, which can be revealed at a later stage of a synthetic sequence. smolecule.com This strategy is fundamental in multi-step syntheses of complex molecules, particularly in pharmaceutical and medicinal chemistry. acs.org The specific substituents on the nitrogen and the vinyl group can be varied to fine-tune the reactivity and properties of the derivative, leading to a broad range of applications, from the synthesis of nitrogen-containing heterocycles to the construction of complex natural products. sioc-journal.cnsoton.ac.uk
Historical Context of Tert-butyl Vinylcarbamate as a Synthetic Intermediate
The utility of tert-butyl carbamates in organic synthesis is historically linked to the development of protecting group chemistry. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines, prized for its stability under a wide range of conditions and its facile removal under acidic conditions. acs.orggoogle.com The synthesis of simple tert-butyl carbamates from tertiary alcohols was initially challenging, with early methods providing low yields. orgsyn.org More efficient procedures were later developed, solidifying the role of the Boc group in peptide synthesis and the construction of complex organic molecules. orgsyn.org
Within this context, this compound emerged as a specialized reagent that combines the protective features of the Boc group with the synthetic versatility of a vinyl group. smolecule.com Its preparation has been reported through methods such as the reaction of vinyl isocyanate with tert-butanol (B103910) in the presence of a catalyst like dibutyl-tin dilaurate. prepchem.com Another approach involves the deprotonation of tert-butyl carbamate followed by reaction with a vinylating agent. rsc.org The development of such synthetic intermediates provided chemists with a bifunctional building block, enabling new strategies for constructing carbon-nitrogen bonds and for participating in cycloaddition and polymerization reactions where a protected nitrogen functionality is desired. smolecule.comsioc-journal.cn
Significance and Research Trajectories of this compound in Contemporary Organic Chemistry
In modern organic chemistry, this compound continues to be a significant and widely used synthetic intermediate. Its research applications are diverse, highlighting its versatility as a reagent.
Key Research Applications:
Protecting Group and Amine Synthon: It serves as a stable, protected form of vinylamine, a synthetically challenging reagent. The tert-butoxycarbonyl (Boc) group masks the amine's reactivity, allowing for transformations at other parts of a molecule, and can be readily removed when needed. smolecule.com
Monomer in Polymer Chemistry: this compound can undergo polymerization, particularly cyclopolymerization, to create novel polymers. smolecule.com These polymers may possess unique properties, such as enhanced thermal stability, and are subjects of research in materials science. smolecule.comresearchgate.net
Palladium-Catalyzed Reactions: The compound is a key substrate in palladium-catalyzed reactions. For instance, it participates in ligand-switched divergent transformations to produce either linear or cyclic ureas, which are important structures in medicinal and agricultural chemistry. sioc-journal.cn It is also used in palladium-catalyzed amidation reactions with aryl halides. smolecule.com
Cycloaddition Reactions: The electron-rich vinyl group of this compound allows it to participate as a dienophile or dipolarophile in various cycloaddition reactions. mdpi.comnih.gov Research has explored its use in [3+2] cycloadditions with N-tert-butanesulfinyl imines for the stereoselective synthesis of complex sulfur- and nitrogen-containing heterocycles. cas.cn
Asymmetric Synthesis: A significant trajectory in contemporary research involves the use of this compound in asymmetric synthesis to create chiral molecules with high enantioselectivity. soton.ac.ukmdpi.com It has been used as a substrate in organocatalyzed Michael additions and in Ru(II)-catalyzed asymmetric cyclopropanation reactions, providing access to enantiomerically enriched building blocks for pharmaceuticals and other biologically active compounds. mdpi.commdpi-res.comresearchgate.net Recent studies have also demonstrated its use in generating chiral atropisomers containing cyclobutane (B1203170) boronic esters through reactions involving lithiation. nih.gov
The ongoing research into the reactions of this compound continues to expand its utility, providing new protocols for the synthesis of valuable nitrogen-containing molecules and complex chiral structures. sioc-journal.cnnih.gov
Table of Mentioned Compounds
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-ethenylcarbamate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-8-6(9)10-7(2,3)4/h5H,1H2,2-4H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDWKAHMQWSMPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28497-66-7 | |
| Record name | Carbamic acid, N-ethenyl-, 1,1-dimethylethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28497-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID90291021 | |
| Record name | tert-butyl vinylcarbamate | |
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Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7150-72-3 | |
| Record name | 7150-72-3 | |
| Source | DTP/NCI | |
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| Record name | tert-butyl vinylcarbamate | |
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| Record name | tert-butyl N-ethenylcarbamate | |
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Synthetic Methodologies for Tert Butyl Vinylcarbamate
Direct Amidation Approaches
Direct amidation involves the formation of a carbon-nitrogen bond between an amine or its derivative and a vinyl source. This is a fundamental approach in organic chemistry for constructing N-vinyl compounds.
A prominent method for forming C-N bonds is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.org This reaction facilitates the coupling of amines with aryl or vinyl halides. synarchive.com In the context of tert-butyl vinylcarbamate synthesis, this would involve the reaction of tert-butyl carbamate (B1207046) with a vinyl halide, such as vinyl bromide, in the presence of a palladium catalyst and a base.
The catalytic cycle typically begins with the oxidative addition of the vinyl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the carbamate. In the presence of a base, the carbamate is deprotonated, leading to the formation of a palladium-amido complex. The final step is reductive elimination, which yields the desired this compound and regenerates the Pd(0) catalyst. wikipedia.org The choice of ligand, typically a bulky electron-rich phosphine (B1218219), is crucial for the efficiency of the reaction. researchgate.net
Table 1: Key Components in Buchwald-Hartwig Coupling for Vinyl Carbamate Synthesis
| Component | Role | Examples |
| Catalyst | Facilitates the C-N bond formation | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the catalyst and promotes reaction steps | Phosphines (e.g., P(o-tol)₃), BINAP, DPEPhos |
| Base | Deprotonates the carbamate | NaOt-Bu, Cs₂CO₃ |
| Vinyl Source | Provides the vinyl group | Vinyl bromide, vinyl triflate |
| Nitrogen Source | Provides the carbamate moiety | Tert-butyl carbamate |
Radical Polymerization as a Synthetic Pathway
While radical polymerization is a primary method for creating polymers from vinyl monomers, specific radical-mediated reactions can also be employed in the synthesis of the monomers themselves. For instance, the addition of a nitrogen-centered radical to an alkyne could theoretically form a vinyl carbamate. A related process involves the reaction of N-chloro-carbamates with vinyl boronic esters, which proceeds via an amidyl radical intermediate to form 1,2-aminoboronic esters. nih.gov This highlights the potential for radical pathways to construct the core structure of vinyl carbamates, even though it is not a polymerization reaction in the traditional sense. nih.gov The high reactivity of vinyl radicals, which are destabilized radicals, makes them potent intermediates in various transformations. rsc.org
Refluxing Techniques for Vinyl Derivative Formation
Heating a reaction mixture to its boiling point and condensing the vapors back into the flask, a technique known as refluxing, is a common method to supply the energy needed to drive slow chemical reactions to completion. In the synthesis of carbamate derivatives, reflux conditions are often employed. For example, the preparation of certain amides using coupling reagents like HBTU may require heating and reflux to achieve good conversion. fishersci.co.uk In the synthesis of (E)-tert-Butyl benzylidenecarbamate, a related imine, the reaction mixture is heated to reflux at 80-85 °C for an extended period to ensure the reaction proceeds to completion. orgsyn.org This application of thermal energy can be critical for overcoming the activation energy of C-N bond formation or subsequent elimination steps that might be designed to generate the vinyl group.
Phosgene-Free Routes to Carbamates in this compound Synthesis
Given the high toxicity of phosgene, a traditional reagent for carbamate synthesis, significant effort has been directed toward developing safer, phosgene-free alternatives. orgsyn.org One prominent strategy involves using carbon dioxide as a C1 source. A three-component coupling of an amine, carbon dioxide, and a halide can efficiently produce carbamates under mild conditions using a base like cesium carbonate. organic-chemistry.org
Another innovative, metal-free approach involves the reaction of NH-1,2,3-triazoles with triphosgene, a solid and safer substitute for phosgene. This reaction proceeds through a cascade mechanism that leads to the cleavage of the triazole ring and the formation of N-vinylcarbamates when the intermediate is trapped with an alcohol. rsc.org This method provides a direct route to multifunctional N-vinyl compounds without the need for highly toxic reagents. rsc.org
Table 2: Comparison of Phosgene-Free Carbamate Synthesis Methods
| Method | Key Reagents | Key Features |
| CO₂ Incorporation | Amine, Carbon Dioxide, Alkyl Halide, Base (Cs₂CO₃) | Utilizes a non-toxic C1 source; mild reaction conditions. organic-chemistry.org |
| Triazole Cleavage | NH-1,2,3-triazole, Triphosgene, Alcohol | Metal-free cascade reaction; directly yields N-vinyl products. rsc.org |
Metal-Catalyzed Synthesis of Vinyl Carbamates
Metal catalysts play a pivotal role in many modern synthetic methods for vinyl carbamates, enabling efficient and selective transformations that would be difficult to achieve otherwise.
Ruthenium complexes have been identified as effective catalysts for the synthesis of specific vinyl carbamates. A notable example is the reaction between phenylacetylene, diethylamine, and carbon dioxide, which selectively produces β-[(diethylcarbamoyl)oxy]styrene. rsc.org This reaction is significantly accelerated when conducted in supercritical carbon dioxide as the solvent, compared to traditional organic solvents like toluene. rsc.org While this specific reaction yields a different vinyl carbamate, it demonstrates the potential of ruthenium catalysis in constructing the vinyl carbamate framework from alkynes and amines. The process involves the ruthenium-catalyzed addition of the carbamic acid (formed in situ from the amine and CO₂) across the alkyne triple bond.
Table 3: Research Findings on Ruthenium-Catalyzed Vinyl Carbamate Synthesis
| Reactants | Catalyst | Solvent | Product |
| Phenylacetylene, Diethylamine, CO₂ | Ruthenium complexes | Supercritical Carbon Dioxide | β-[(diethylcarbamoyl)oxy]styrene |
Source: Green Chemistry (RSC Publishing), 2001. rsc.org
Copper-Catalyzed Carbonylation/Amination Reactions
A versatile and efficient method for the synthesis of enamides, including this compound, involves the copper-catalyzed coupling of carbamates with vinyl halides. organic-chemistry.orgnih.gov This approach is significant as it provides a direct route to N-vinyl carbamates while tolerating a variety of functional groups.
The reaction protocol typically utilizes a combination of a copper(I) source, such as copper iodide (CuI), and a diamine ligand. mit.edu A particularly effective ligand for this transformation is N,N'-dimethylethylenediamine. organic-chemistry.orgnih.gov The coupling reaction proceeds under mild conditions and has been successfully applied to both vinyl bromides and iodides. organic-chemistry.orgnih.gov An important feature of this method is the retention of the double bond geometry from the starting vinyl halide, allowing for stereospecific synthesis. organic-chemistry.orgnih.gov
The reaction is generally carried out in the presence of a base, with cesium carbonate (Cs₂CO₃) being effective for couplings involving vinyl iodides. organic-chemistry.org This method's broad substrate scope, operational simplicity, and compatibility with functional groups like esters and silyl (B83357) ethers make it a valuable tool for synthetic chemists. organic-chemistry.org
Table 1: Copper-Catalyzed Vinylation of Carbamates
| Catalyst System | Vinyl Halide | Base | Key Features | Reference |
| 5 mol % CuI / 20 mol % N,N'-dimethylethylenediamine | Vinyl Bromides, Vinyl Iodides | Cs₂CO₃ | Mild conditions, retention of stereochemistry, broad functional group tolerance. | organic-chemistry.org |
Stereoselective Synthesis of Z-Alkenyl Carbamates from Amines and Alkynes
Achieving high Z-stereoselectivity in the synthesis of alkenyl carbamates is a significant challenge in organic synthesis. While direct coupling of amines and alkynes to form Z-alkenyl carbamates is not extensively documented, related methodologies for the Z-selective synthesis of alkenes provide insight into potential strategies.
One approach to forming Z-alkenes involves the silver-catalyzed hydroalkylation of terminal alkynes with alkyl boranes. nih.gov This reaction demonstrates consistently high Z-selectivity (>300:1) and tolerates a wide range of functional groups. nih.gov The proposed mechanism involves the formation of a boronate intermediate followed by a 1,2-metallate shift, which accounts for the high Z-selectivity. nih.gov Although this method produces hydroalkylation products, its principles of stereocontrol could potentially be adapted for the incorporation of a carbamate group.
Another strategy involves the electrochemical cross-coupling of sulfoxonium ylides and alkynes with water to produce 1,4-dicarbonyl Z-alkenes. researchgate.net This metal-free method also exhibits high Z-stereoselectivity and good functional group tolerance. researchgate.net The mechanism is proposed to proceed through a pathway that is significantly more favorable for the Z-isomer. researchgate.net The development of analogous reactions that incorporate an amine or carbamate nucleophile could provide a route to Z-alkenyl carbamates.
Gram-Scale Synthesis and Product Modification
The transition from laboratory-scale experiments to gram-scale synthesis is a critical step in the practical application of a chemical compound. Procedures for synthesizing carbamates on a larger scale are well-established, often detailed in resources like Organic Syntheses.
For instance, the synthesis of tert-butyl carbamate itself can be performed on a multi-gram scale. One procedure involves the reaction of tert-butyl alcohol with sodium cyanate (B1221674) and trifluoroacetic acid in benzene. This method can yield 17-22 grams (76-94% yield) of the product. orgsyn.org The purification involves washing the organic extracts and removing the solvent under reduced pressure, followed by recrystallization from hexane. orgsyn.org
Similarly, the synthesis of related N-protected compounds has been successfully scaled up. A procedure for tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate starts with (1S)-(+)-2-amino-1-phenylethanol and di-tert-butyl dicarbonate (B1257347), yielding over 70 grams of product. orgsyn.org The purification in this large-scale reaction involves recrystallization from a dichloromethane-cyclohexane mixture. orgsyn.org These examples demonstrate that the fundamental reactions for creating carbamate structures are amenable to scale-up, often requiring careful control of temperature and straightforward purification techniques like extraction and recrystallization to obtain high yields of pure product.
Table 2: Examples of Gram-Scale Carbamate Synthesis
| Product | Starting Materials | Scale/Yield | Purification Method | Reference |
| tert-Butyl carbamate | t-Butyl alcohol, Sodium cyanate, Trifluoroacetic acid | 17.7–22.0 g (76–94%) | Recrystallization from hexane | orgsyn.org |
| tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate | (1S)-(+)-2-Amino-1-phenylethanol, Di-tert-butyl dicarbonate | 71.1 g (91%) | Recrystallization from dichloromethane-cyclohexane | orgsyn.org |
Reaction Mechanisms and Reactivity Studies of Tert Butyl Vinylcarbamate
Vinyl Group Reactivity and Addition Reactions
The vinyl group (CH₂=CH-) in tert-butyl vinylcarbamate is an electron-rich double bond, making it susceptible to electrophilic addition reactions. The general mechanism involves the attack of an electrophile on the π-bond of the alkene, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product.
The orientation of addition to this unsymmetrical alkene is predicted by Markownikoff's rule, which states that in the addition of a protic acid (HX), the hydrogen atom attaches to the carbon atom of the double bond that already has the greater number of hydrogen atoms. ambeed.com Therefore, the reaction of this compound with an electrophile like HBr would proceed through the more stable secondary carbocation, with the bromine atom adding to the carbon adjacent to the nitrogen atom.
Studies on structurally similar compounds, such as n-butyl vinyl ether, show that the vinyl group is highly reactive towards oxidants like hydroxyl radicals (OH) and chlorine atoms (Cl). researchgate.net The primary step in these reactions is the addition of the radical to the terminal carbon of the double bond. researchgate.net This high reactivity suggests that the vinyl group in this compound would readily participate in various addition reactions, a key feature in its application as a monomer and a synthetic intermediate. researchgate.netresearchgate.net
Carbamate (B1207046) Group Functionality and Mechanisms
The carbamate group (-NHCOO-) in this compound is an ester of carbamic acid and exhibits reactivity similar to, but generally greater than, that of amides. researchgate.net This functional group is known to be incompatible with strong acids, strong bases, and potent reducing agents like hydrides. researchgate.net
The nitrogen atom's lone pair of electrons is delocalized into the carbonyl group, which influences the reactivity of both the nitrogen and the carbonyl carbon. The carbamate moiety can be cleaved under specific conditions. For instance, reductive cleavage using reagents like the Schwartz reagent (zirconocene hydrochloride) can convert carbamates to the corresponding amines, or in the case of O-carbamates, to phenols. cmu.edu The tert-butoxycarbonyl (Boc) protecting group, which is part of the carbamate structure, is particularly notable for its stability under many conditions but can be removed using strong acids like trifluoroacetic acid (TFA). researchgate.net
Role of the Tert-butyl Group in Reactivity and Steric Hindrance
The tert-butyl group ((CH₃)₃C-) is a large, bulky alkyl group that exerts significant steric hindrance around the carbamate functionality. digitellinc.com Steric hindrance refers to the obstruction of a reaction at a particular site due to the physical size of neighboring groups. prepchem.comnih.gov This bulkiness can shield the carbamate's carbonyl group and the adjacent nitrogen atom from attack by nucleophiles or other reagents.
This steric congestion plays a crucial role in directing the outcome of reactions. For example, in nucleophilic substitution reactions, a bulky group like tert-butyl can dramatically slow down or prevent an Sₙ2 mechanism, which requires a backside attack on the electrophilic carbon. prepchem.com While not directly involved in Sₙ2 reactions itself, the principle of steric hindrance from the tert-butyl group in this compound influences the accessibility of the nearby reactive centers. Furthermore, the electron-donating inductive effect of the tert-butyl group can help stabilize any adjacent positive charge, potentially influencing the mechanisms of electrophilic additions to the vinyl group. The steric bulk of the N-alkyl group can significantly influence intramolecular rearrangements, often favoring specific pathways by preventing others.
Polymerization Mechanisms
This compound serves as a monomer in various polymerization reactions, leading to polymers with distinct architectures and properties.
While specific studies on the radical polymerization of tert-butyl N-vinylcarbamate are not extensively detailed in the literature, the process can be inferred from the polymerization of similar vinyl monomers. Radical polymerization is typically initiated by a radical species generated from an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator radical adds to the vinyl group of the monomer, creating a new radical that then propagates by adding to subsequent monomer units.
The polymerization of structurally related monomers such as N-vinylcarbazole and tert-butyl acrylate (B77674) proceeds via free-radical mechanisms to form high molecular weight polymers. For instance, the atom transfer radical polymerization (ATRP) of tert-butyl acrylate, a controlled radical process, allows for the synthesis of well-defined polymers with low polydispersity. It is plausible that this compound could be polymerized using similar conventional or controlled radical techniques to produce poly(tert-butyl N-vinylcarbamate).
Table 1: Comparison of Radical Polymerization of Related Monomers
| Monomer | Polymerization Method | Key Features | Reference |
|---|---|---|---|
| tert-Butyl Acrylate | Atom Transfer Radical Polymerization (ATRP) | Controlled polymerization, low polydispersity, requires solvent for homogeneity. | |
| N-vinylcarbazole / vinyl p-tert-butyl-benzoate | Free-Radical Copolymerization | Synthesis of copolymers with varying monomer compositions. | |
| Vinyl t-butyl carbonate | Radical Polymerization | Yields poly(vinyl t-butyl carbonate), a precursor to poly(vinyl alcohol). |
Cyclopolymerization is a process where a monomer containing two polymerizable double bonds undergoes an alternating sequence of intramolecular and intermolecular propagation steps, leading to a polymer chain containing cyclic units. Although this compound has only one vinyl group, it is conceivable that it could be derivatized into a bifunctional monomer suitable for cyclopolymerization.
Research on a bifunctional vinyl monomer derived from N-vinylacetamide has shown that selective radical cyclopolymerization can occur, forming six-membered ring structures within the polymer backbone. researchgate.net The formation of these rings is facilitated by the electron-donating effect of the amidic nitrogen atom, which would be analogous to the carbamate nitrogen in a derivative of this compound. researchgate.net This approach offers a pathway to novel polymer architectures with reduced chain mobility and potentially different thermal and mechanical properties compared to their linear analogues.
Anionic ring-opening polymerization (AROP) is a key method for synthesizing linear polymers from cyclic monomers. While this compound itself does not undergo AROP, its structural analogue, tert-butyl aziridine-1-carboxylate (BocAz), does. Aziridines are three-membered heterocyclic rings containing a nitrogen atom.
The tert-butyloxycarbonyl (Boc) group on the aziridine (B145994) nitrogen is strongly electron-withdrawing, which "activates" the strained aziridine ring towards nucleophilic attack and subsequent AROP. This polymerization yields linear poly(tert-butyl aziridine-1-carboxylate). researchgate.net A key advantage of this method is that the resulting polymer, poly(BocAz), can be readily deprotected using trifluoroacetic acid (TFA) to produce linear polyethyleneimine (lPEI), an important polymer for various applications. researchgate.net However, the attainable molecular weight of poly(BocAz) is often limited by its poor solubility in solvents compatible with AROP. researchgate.net
Table 2: Summary of AROP of tert-butyl aziridine-1-carboxylate (BocAz)
| Feature | Description | Reference |
|---|---|---|
| Monomer | tert-butyl aziridine-1-carboxylate (BocAz) | researchgate.net |
| Polymerization Type | Anionic Ring-Opening Polymerization (AROP) | |
| Activating Group | tert-butyloxycarbonyl (Boc) group | |
| Resulting Polymer | Poly(tert-butyl aziridine-1-carboxylate) - poly(BocAz) | researchgate.net |
| Deprotection Product | Linear polyethyleneimine (lPEI) | researchgate.net |
| Limitation | Poor solubility of poly(BocAz) limits high molecular weight achievement. | researchgate.net |
Amidation Reactions
The nitrogen atom of the carbamate group in this compound can participate in cross-coupling reactions, such as the palladium-catalyzed amidation of aryl halides. This reaction, a type of Buchwald-Hartwig amination, forms N-aryl carbamates, which are valuable intermediates in organic synthesis. While studies may not exclusively feature this compound, the reactivity of the closely related tert-butyl carbamate is well-documented and serves as an excellent model for this transformation.
The catalytic cycle typically involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. Subsequent coordination of the carbamate and deprotonation by a base leads to a palladium-amido complex. The final step is a reductive elimination that yields the N-aryl carbamate product and regenerates the palladium(0) catalyst. The choice of ligand on the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.
Research has demonstrated that this process can be conducted at room temperature for aryl bromides using a combination of a palladium source like Pd₂(dba)₃ and a specialized monodentate ligand such as tert-butyl X-Phos. The use of a strong base, for instance, sodium tert-butoxide, is critical for the reaction's success. For a broader range of aryl and heteroaryl halides, cesium carbonate is an effective base in a solvent like 1,4-dioxane.
Table 1: Conditions for Palladium-Catalyzed Amidation of Aryl Halides with Tert-butyl Carbamate This table is representative of the general conditions for this type of reaction.
| Aryl Halide Type | Catalyst/Ligand | Base | Solvent | Temperature | Yield Range |
| Aryl Bromides | Pd₂(dba)₃ / tert-butyl X-Phos | Sodium tert-butoxide | Toluene | Room Temp. | 43-83% |
| Aryl/Het Halides | Palladium Catalyst | Cesium Carbonate | 1,4-Dioxane | Elevated | Mod-Exc |
Thermal Decomposition Pathways
Direct experimental studies on the thermal decomposition of this compound are not extensively detailed in the literature. However, by examining related structures, plausible decomposition pathways can be proposed. The molecule contains three key functionalities: the tert-butyl group, the carbamate linkage, and the vinyl group.
One likely pathway is the elimination of isobutylene (B52900) and carbon dioxide to form vinyl amine, which would likely tautomerize or polymerize. This is analogous to the decomposition of t-butyl N-arylcarbamates, which decompose to yield isobutylene, carbon dioxide, and the corresponding amine. This reaction is thought to proceed through a cyclic six-membered transition state.
Another potential pathway involves the cleavage of the carbamate to form an isocyanate and an alcohol. For instance, methyl N-methylcarbamate has been shown to decompose at high temperatures (370-422°C) to yield methyl isocyanate and methanol (B129727) via a unimolecular, gas-phase reaction. By analogy, this compound could decompose to tert-butyl isocyanate and vinyl alcohol (which would tautomerize to acetaldehyde).
A third possibility involves the vinyl group. The thermal decomposition of n-butyl vinyl ether, for example, proceeds between 317-377°C to yield mainly acetaldehyde (B116499) and but-1-ene. This suggests that under certain conditions, rearrangement or cleavage involving the vinyl ether-like portion of the molecule could occur.
The relative contribution of these pathways would depend on the specific conditions, such as temperature, pressure, and the presence of catalysts or inhibitors.
Decarboxylative Transformations of Cyclic Carbamates
Decarboxylative reactions are powerful tools in synthesis, and while this compound is an acyclic carbamate, the study of cyclic carbamates provides significant insight into the reactivity of the carbamate moiety in such transformations. These reactions often proceed through unique intermediates, with the choice of metal catalyst being critical.
The palladium-catalyzed decarboxylation of vinyl cyclic carbamates is a well-established method for generating zwitterionic intermediates. In this process, a palladium(0) catalyst coordinates to the vinyl group of the cyclic carbamate. This is followed by a decarboxylation event, where carbon dioxide is expelled, leading to the formation of a π-allyl palladium complex that also contains an anionic nitrogen atom. This species is a zwitterionic 1,3-dipole, which can then be trapped by various electrophiles or participate in cycloaddition reactions to form a range of nitrogen-containing heterocyclic compounds. This reactivity highlights a key pathway for functionalizing molecules via the carbamate group under palladium catalysis.
In contrast to vinyl carbamates, the decarboxylation of ethynyl (B1212043) cyclic carbamates to generate zwitterionic intermediates typically requires a copper catalyst. Copper(I) salts are effective in promoting the decarboxylative generation of allenylidene-type intermediates from propargylic or ethynyl-substituted carbamates. This process involves the coordination of copper to the alkyne, facilitating the elimination of the carbamate group and the loss of carbon dioxide. The resulting copper-allenylidene species can act as a reactive dipole and be trapped by various nucleophiles and electrophiles. This methodology has been successfully applied to the synthesis of complex nitrogen-containing molecules, such as 3-aminopyrroles, through a tandem C–N/C–N bond formation process under mild, base-free conditions.
Cycloaddition Reactions
The vinyl group in this compound makes it a potential participant in cycloaddition reactions, most notably the Diels-Alder reaction. In such reactions, the vinyl group can act as the dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-donating nature of the nitrogen atom of the carbamate group can influence the reactivity and regioselectivity of this process.
Furthermore, research on related molecules demonstrates the active role the tert-butylcarbamate (B1260302) group can play in modulating cycloaddition reactivity. For instance, a 2(H)-pyran-2-one substituted with a tert-butylcarbamate (BocNH-) group at the 5-position has been shown to function as a "chameleon" diene. This molecule participates efficiently in Diels-Alder reactions with both electron-rich and electron-deficient dienophiles. While the cycloadditions with electron-deficient alkenes (a normal electron-demand Diels-Alder) are faster, the reactions with electron-rich alkenes still proceed to give good yields, showcasing the versatile electronic nature imparted by the carbamate substituent. This suggests that the electronic character of the vinyl group in this compound is tuned by the adjacent carbamate, making it a potentially versatile reactant in various cycloaddition manifolds.
Table 2: Diels-Alder Reactivity of 5-(BocNH)-2(H)pyran-2-one Illustrates the "chameleon" nature of a diene bearing a tert-butylcarbamate group.
| Dienophile | Electronic Nature | Reaction Rate |
| Methyl Acrylate | Electron-Deficient | Faster |
| Butyl Vinyl Ether | Electron-Rich | Slower |
| Vinyl Acetate (B1210297) | Electron-Rich | Slowest |
[4+2] Cycloaddition Reactions with Electrophiles and Nucleophiles
While this compound itself is primarily a dienophile, the influence of the tert-butylcarbamate (BocNH-) substituent is well-demonstrated in analogous [4+2] cycloaddition reactions. Studies on 5-(BocNH)-2(H)pyran-2-one show it acts as a "chameleon" diene, reacting efficiently with both electron-deficient (electrophilic) and electron-rich (nucleophilic) alkenes. This dual reactivity is attributed to the electron-donating nature of the BocNH- group, which raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene system.
Reaction with Electrophilic Dienophiles : When reacting with an electron-deficient alkene like methyl acrylate, the energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) is small. This results in a rapid, normal-electron-demand Diels-Alder reaction.
Reaction with Nucleophilic Dienophiles : Conversely, when reacting with an electron-rich alkene like butyl vinyl ether, the reaction proceeds as an inverse-electron-demand Diels-Alder reaction. In this case, the key interaction is between the dienophile's HOMO and the diene's LUMO. Although the reaction is typically slower compared to the normal-electron-demand pathway, it still proceeds efficiently to yield the corresponding cycloadducts.
Regardless of the electronic nature of the dienophile, these cycloadditions consistently yield 5-substituted bicyclic lactone adducts. The reaction rates, however, are notably different, as summarized in the table below.
| Dienophile | Electronic Nature | Relative Reaction Rate | Reaction Type |
|---|---|---|---|
| Methyl Acrylate | Electron-Deficient (Electrophilic) | Fast (t½ ≈ 5 h) | Normal-Electron-Demand Diels-Alder |
| Butyl Vinyl Ether | Electron-Rich (Nucleophilic) | Slower (t½ ≈ 16.5 h) | Inverse-Electron-Demand Diels-Alder |
Decarboxylative Cyclization with Benzylidene Malononitriles
Detailed research findings specifically describing the decarboxylative cyclization of this compound with benzylidene malononitriles could not be located in publicly available literature based on the conducted searches. General principles of decarboxylative annulations often involve the generation of a zwitterionic intermediate under thermal or catalytic conditions, which then undergoes cyclization, but the specific mechanism for this combination of reactants is not established.
Annulation with Deconjugated Butenolides or Azlactones
This compound and its derivatives are effective partners in phosphine-catalyzed [4+1] annulation reactions with deconjugated butenolides and azlactones. This methodology allows for the synthesis of highly functionalized, optically active dihydroquinol-2-ones with high efficiency and selectivity. The reaction is typically catalyzed by a chiral phosphine, which initiates the catalytic cycle.
The proposed mechanism proceeds as follows:
Michael Addition : The chiral phosphine catalyst adds to the this compound, generating a zwitterionic intermediate.
Proton Transfer : A proton transfer event occurs, leading to the formation of a key phosphonium (B103445) enolate.
Annulation : This intermediate then reacts with the deconjugated butenolide or azlactone.
Ring Closure and Catalyst Regeneration : An intramolecular cyclization takes place, followed by the elimination and regeneration of the phosphine catalyst to yield the final dihydroquinol-2-one product.
This process is valued for its ability to construct complex heterocyclic scaffolds with excellent control over stereochemistry.
Copper-Catalyzed Enantioselective [3+3] Cycloaddition with N,N'-Cyclic Azomethine Imines
A significant application of vinyl carbamate derivatives is their participation in copper-catalyzed asymmetric [3+3] cycloaddition reactions with N,N'-cyclic azomethine imines. rsc.orgresearchgate.net This powerful transformation provides access to functionally rich, chiral hexahydropyrazolo[1,2-a] researchgate.netcommonorganicchemistry.comorganic-chemistry.orgtriazinone derivatives in good yields and with high enantioselectivities. rsc.org
The reaction utilizes a chiral tridentate N-ligand in conjunction with a copper catalyst. The key mechanistic steps are believed to be:
Zwitterion Formation : The vinyl carbamate precursor reacts in situ to generate a 2-aminoallyl zwitterionic species.
Complexation : The chiral copper catalyst coordinates with the azomethine imine.
Asymmetric Cycloaddition : The 2-aminoallyl zwitterion undergoes a 1,3-dipolar cycloaddition with the activated azomethine imine, with the stereochemical outcome dictated by the chiral ligand. rsc.org
This method is notable for its operational simplicity and the high value of the resulting chiral heterocyclic products.
Deprotection Mechanisms of the Tert-butyl Carbamate Group
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under many reaction conditions and its facile removal under specific acidic or alternative conditions.
Acid-Mediated Cleavage and Formation of Tert-butyl Cations
The most common method for Boc group deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. commonorganicchemistry.comacsgcipr.org The mechanism is a well-understood, multi-step process:
Protonation : The carbonyl oxygen of the carbamate group is protonated by the acid. commonorganicchemistry.com
C-O Bond Cleavage : The protonated intermediate undergoes cleavage of the bond between the tert-butyl group and the oxygen atom. This step is favored because it results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. commonorganicchemistry.comacsgcipr.orgorganic-chemistry.org
Decarboxylation : The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas. commonorganicchemistry.com
Amine Formation : The decomposition of the carbamic acid liberates the free amine, which is then protonated by the excess acid in the medium to form an ammonium (B1175870) salt. commonorganicchemistry.com
The tert-butyl cation generated can be quenched by a nucleophilic scavenger, or it can deprotonate to form isobutylene gas. commonorganicchemistry.comacsgcipr.org The formation of gaseous byproducts (CO2 and isobutylene) helps drive the reaction to completion.
| Step | Description | Key Intermediates/Products |
|---|---|---|
| 1 | Protonation of the carbamate carbonyl | Protonated carbamate |
| 2 | Cleavage to form a stable carbocation | Tert-butyl cation, Carbamic acid |
| 3 | Decomposition of carbamic acid | Carbon dioxide, Free amine |
| 4 | Protonation of the liberated amine | Ammonium salt |
Silane-Induced Deprotection Catalyzed by Radical Cations or Transition Metals
To avoid the harsh conditions of strong acids, milder deprotection methods have been developed. One prominent strategy involves the use of a silane (B1218182), such as triethylsilane, in combination with a catalyst.
Catalysis by Radical Cations: A mild and efficient protocol uses catalytic amounts of the tris(4-bromophenyl)aminium radical cation, commonly known as "magic blue" (MB•+), with triethylsilane as a sacrificial reagent. organic-chemistry.orgnih.govresearchgate.net This transition-metal-free method facilitates the cleavage of the C–O bond in tert-butyl carbamates under neutral conditions. nih.govacs.org The proposed mechanism suggests that MB•+ acts as a Lewis acid, activating the Si-H bond and forming a complex with the carbamate substrate. organic-chemistry.orgnih.gov This facilitates the departure of isobutene, while the silane assists in the formation of a silyl (B83357) carbamate, which is then readily cleaved to yield the free amine. organic-chemistry.org
Catalysis by Transition Metals: Alternatively, transition metals like palladium or ruthenium can catalyze the silane-induced deprotection. researchgate.net For instance, a combination of palladium(II) chloride (PdCl2) with 1,1,3,3-tetramethyldisiloxane (B107390) offers an effective catalytic system for cleaving the C-O bond of Boc groups. researchgate.net The mechanism is believed to involve the oxidative addition of the silane to the metal center, followed by interaction with the carbamate to effect cleavage. These methods are valued for their mildness and compatibility with acid-sensitive functional groups. researchgate.net
Water at Elevated Temperatures (WET) for Selective Hydrolysis
The use of water at elevated temperatures (WET) presents a green chemistry approach for the selective hydrolysis of protecting groups, including the tert-butyl carbamate (Boc) group found in this compound. rsc.org This method leverages the unique properties of water under high temperature and pressure, where it acts simultaneously as a reactant, solvent, and catalyst, thereby obviating the need for strong acids or bases that are typically employed for deprotection. rsc.orgresearchgate.net
Research has demonstrated that the WET methodology can be effectively applied to the removal of N-Boc protecting groups at temperatures ranging from 125 to 150 °C. rsc.orgresearchgate.net This process is advantageous as it avoids the use of harsh reagents and simplifies downstream processing by eliminating neutralization steps and the formation of waste salts. rsc.org The selectivity of the WET process is a key feature, allowing for the deprotection of one type of protecting group in the presence of others by carefully controlling the reaction temperature. For instance, while N-Boc groups can be cleaved at relatively moderate temperatures, other groups like acetamides (N-Ac) and acetate esters (O-Ac) require significantly higher temperatures (275 °C and 250 °C, respectively) for their removal. rsc.org This differential reactivity allows for the selective hydrolysis of the Boc group in multifunctional molecules.
The mechanism of hydrolysis in WET conditions is attributed to the increased ionization of water at elevated temperatures, which enhances its nucleophilicity and ability to act as a proton donor. researchgate.net This "auto-catalysis" facilitates the cleavage of the carbamate bond without the addition of external acidic or basic catalysts.
Table 1: Selective Hydrolysis of Protecting Groups using WET
| Protecting Group | Substrate Type | Temperature Range (°C) | Outcome |
|---|---|---|---|
| tert-butyl carbamate (N-Boc) | Aryl compounds | 125 - 150 | High yield deprotection |
| Acetamide (N-Ac) | Aryl compounds | 275 | Requires higher temperature |
Radical-Initiated Reactions and Alkynyl Migration
The reactivity of compounds containing vinyl and carbamate functionalities, such as this compound, can be explored through radical-initiated reactions. While specific studies on this compound itself are not extensively detailed in the provided context, the principles of radical chemistry can be applied to understand its potential transformations. Radical reactions involving similar structural motifs, such as allylic alcohols with alkynyl substituents, have been investigated.
For example, di-tert-butyl peroxide (DTBP) has been used as a radical initiator in the difunctionalization of α-aryl α-alkynyl allylic alcohols. nih.gov In these reactions, a radical is generated, which can then participate in subsequent transformations. A key reaction pathway in such systems is radical 1,2-alkynyl migration. nih.govresearchgate.net This type of migration is a process where an alkynyl group shifts its position within a molecule, driven by the formation of a more stable radical intermediate.
In a typical scenario, a radical adds to a double or triple bond, generating a new radical species. If the molecule is appropriately substituted, a 1,2-migration of an alkynyl group can occur. This process is often in competition with other potential rearrangements, such as aryl migration. Studies have shown that in certain systems, the 1,2-alkynyl migration is the preferred pathway over 1,2-aryl migration. nih.gov The reaction cascade can involve C(sp³)-H bond cleavage and radical 3-exo-dig cyclization, ultimately leading to the formation of functionalized ketone products. nih.gov
The propensity for a molecule like this compound to undergo such radical-initiated reactions would depend on the specific reaction conditions and the presence of suitable radical initiators and reaction partners. The vinyl group provides a site for radical addition, and the subsequent reactivity would be influenced by the electronic and steric effects of the tert-butyl carbamate moiety.
Table 2: Radical-Initiated Reactions and Alkynyl Migration
| Reactant Type | Radical Initiator | Key Process | Product Type |
|---|
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
Advanced Applications in Organic Synthesis
Protecting Group Chemistry for Amine Functionalities
The tert-butyloxycarbonyl (Boc) group, a quintessential tert-butyl carbamate (B1207046), is one of the most common protecting groups for amines in organic synthesis, particularly in peptide chemistry. masterorganicchemistry.com Its widespread use stems from its stability under various conditions and its ease of removal under specific acidic protocols. researchgate.netorganic-chemistry.org
In the synthesis of complex molecules with multiple functional groups, such as peptides, the ability to deprotect one functional group without affecting others is crucial. This concept is known as an orthogonal protection strategy. uniurb.it Tert-butyl carbamates (Boc) are a cornerstone of such strategies because their cleavage condition (acidolysis) is distinct from those of other common amine protecting groups like Fluorenylmethoxycarbonyl (Fmoc) and Carboxybenzyl (Cbz). masterorganicchemistry.comuniurb.it
The Fmoc group is labile to basic conditions (e.g., piperidine), while the Cbz group is typically removed via catalytic hydrogenation. masterorganicchemistry.com The Boc group, in contrast, is stable to both of these conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.combiosynth.com This differential reactivity allows for the selective deprotection of specific amine sites in a molecule, enabling sequential synthetic modifications. biosynth.com The Fmoc/tBu (tert-butyl) combination is a widely used orthogonal pair in modern solid-phase peptide synthesis (SPPS). iris-biotech.de
| Protecting Group | Abbreviation | Cleavage Reagent/Condition | Stability |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Stable to base and hydrogenation |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid and hydrogenation |
| Carboxybenzyl | Cbz (or Z) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to mild acid and base |
Table 1: Comparison of common orthogonal amine protecting groups and their distinct deprotection conditions. masterorganicchemistry.comuniurb.itiris-biotech.de
The acid-catalyzed deprotection of tert-butyl carbamates proceeds via the formation of a stable tert-butyl cation. acsgcipr.org This electrophilic intermediate can lead to undesirable side reactions by alkylating nucleophilic residues within the substrate, such as the thiol group in cysteine or the indole (B1671886) ring in tryptophan. masterorganicchemistry.comacsgcipr.org
To mitigate these side reactions, "scavengers" are added to the deprotection reaction mixture. researchgate.net These scavenger molecules are designed to efficiently trap the tert-butyl cation before it can react with the desired product. commonorganicchemistry.com The choice of scavenger depends on the specific substrate and reaction conditions. Common scavengers include thiols (like thiophenol or ethanedithiol), silanes (like triisopropylsilane, TIPS), and water. organic-chemistry.orgacsgcipr.orgcommonorganicchemistry.com
| Scavenger | Chemical Class | Side Reaction Prevented |
| Triisopropylsilane (TIPS) | Silane (B1218182) | Traps t-butyl cation, preventing alkylation of nucleophilic residues. |
| Thiophenol | Thiol | Prevents alkylation of sulfur-containing amino acids (e.g., Cysteine). |
| Water | Protic Solvent | Can act as a scavenger for tert-butyl cations. |
| Anisole | Aromatic Ether | Protects electron-rich aromatic rings (e.g., Tryptophan) from alkylation. |
Table 2: Common scavengers used during Boc deprotection to prevent side reactions caused by the tert-butyl cation. masterorganicchemistry.comacsgcipr.org
Building Block for Complex Organic Molecules
Beyond its role in protection chemistry, the tert-butyl carbamate moiety is a valuable structural unit for building more complex molecules. The vinyl group in tert-butyl vinylcarbamate adds another layer of synthetic versatility, allowing for its participation in various addition and polymerization reactions.
Tert-butyl carbamates are key starting materials in the synthesis of various biologically active compounds. For instance, a series of novel tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.govresearchgate.net The general synthetic route involves the condensation of tert-butyl 2-aminophenylcarbamate with a range of substituted carboxylic acids. nih.gov This amide bond formation is typically facilitated by coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an activator like hydroxybenzotriazole (B1436442) (HOBt). nih.govscispace.com This method has proven effective for producing a library of derivatives in moderate to good yields. nih.gov
Research by Bhookya et al. outlines a multi-step synthesis beginning with the Boc protection of 2-nitroaniline, followed by reduction of the nitro group to an amine, and subsequent coupling with various carboxylic acids to yield the final products. nih.govbohrium.com
| Starting Carboxylic Acid | Coupling Reagents | Resulting Derivative Class | Reported Yields | Reference |
| Substituted Benzoic Acids | EDCI, HOBt, DIPEA | tert-butyl 2-(benzamido)phenylcarbamates | Moderate to Good | nih.gov |
| Various Carboxylic Acids | HATU | tert-butyl 2-carboxamido-4-bromophenylcarbamates | Not specified | researchgate.net |
Table 3: Examples of synthetic strategies for carboxamido phenylcarbamate derivatives.
The tert-butyl carbamate group can serve as a masked isocyanate. Under certain conditions, such as treatment with a strong base, the N-H moiety can be deprotonated, leading to the elimination of the tert-butoxide leaving group to form a highly reactive isocyanate intermediate. researchgate.net This in-situ generated isocyanate can then be trapped by various nucleophiles, such as amines, to form unsymmetrical ureas. researchgate.net
Alternatively, the Curtius rearrangement of acyl azides derived from carboxylic acids in the presence of di-tert-butyl dicarbonate (B1257347) can produce a Boc-protected amine, which can be further elaborated. organic-chemistry.org This reactivity provides a powerful method for constructing urea (B33335) and thiourea (B124793) functionalities, which are prevalent in many pharmaceutical compounds. For example, tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate has been synthesized as a framework that can be used for the preparation of more complex unsymmetrical diureas or compounds containing both urea and thiourea groups. mdpi.com
Natural Product Synthesis
Natural products often feature complex nitrogen-containing scaffolds. digitellinc.com While a direct, named total synthesis employing this compound as a key starting material is not prominently documented, its utility lies in its role as a versatile bifunctional building block. The Boc-protected amine offers stability and predictable reactivity, while the vinyl group is amenable to a wide range of transformations, such as Michael additions, Heck couplings, and cycloadditions, which are fundamental reactions in the assembly of complex molecular skeletons.
For example, tert-butyl carbamate itself is used as a nitrogen source in asymmetric Mannich reactions to create chiral building blocks like tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate. orgsyn.org Such building blocks are valuable intermediates on the path toward larger, biologically active natural products. baranlab.org The vinyl group in this compound extends this potential, providing a handle for carbon-carbon bond formation, making it a valuable precursor for constructing the backbones of alkaloids and other nitrogenous natural products.
Asymmetric Catalysis and Synthesis
This compound and related enecarbamates have proven to be valuable substrates and reagents in the field of asymmetric catalysis, contributing to the development of new methods for the enantioselective synthesis of chiral molecules.
Enecarbamates, including this compound, are recognized as important components in asymmetric synthesis. acs.org They can serve as prochiral substrates in catalytic enantioselective reactions, such as hydrogenations, allowing for the synthesis of chiral amines and amides. acs.org Furthermore, N-vinyl carbamates are effective substrates in asymmetric hydroformylation reactions when paired with chiral diazaphospholane ligands, leading to the formation of chiral amino aldehydes. nih.gov The development of these catalytic systems relies on the specific interactions between the chiral ligand and the vinylcarbamate substrate to achieve high levels of stereocontrol. The versatility of the carbamate functionality allows for its incorporation into more complex molecular frameworks, which can then be used to construct novel chiral ligands and catalysts.
Vinylcarbamates are valuable participants in asymmetric cycloaddition reactions, which are powerful methods for the construction of cyclic molecules with defined stereochemistry. These reactions often employ chiral catalysts to control the facial selectivity of the cycloaddition. Enecarbamates can act as nucleophilic partners in Lewis acid-catalyzed reactions, leading to the formation of stereochemically rich products. acs.org For instance, the intramolecular Diels-Alder reaction of carbamate-tethered systems has been explored for the synthesis of complex heterocyclic frameworks. In the context of synthesizing indole-fused rings, the cycloaddition of 2-vinyl-substituted indoles carrying a carbamate functionality has been investigated as a route to polycyclic indole alkaloids. nih.gov The stereochemical outcome of these reactions is highly dependent on the nature of the catalyst and the specific substitution pattern of the vinylcarbamate.
The enantioselective synthesis of indole-fused ring systems is a significant area of research due to the prevalence of this structural motif in biologically active compounds. While direct examples specifying this compound are not prominent, the use of vinyl-substituted indoles in cycloaddition reactions provides a pathway to these complex structures. nih.gov Carbamate-containing tethers on the indole ring can participate in intramolecular cycloadditions to form fused heterocyclic systems. The stereocontrol in these reactions can be achieved through the use of chiral catalysts that influence the transition state of the cycloaddition. The development of catalytic asymmetric cycloadditions involving vinylindoles and various dienophiles is an active area of research for the construction of enantioenriched indole-fused heterocycles. mdpi.com
The Michael addition is a fundamental carbon-carbon bond-forming reaction, and its asymmetric organocatalyzed variant has become a powerful tool in organic synthesis. oregonstate.edursc.orgwikipedia.orgnih.govyoutube.comyoutube.commdpi.com Carbamate esters have been successfully employed as organocatalysts in asymmetric Michael addition reactions. For instance, a pyrrolidine (B122466) ring-containing carbamate ester has been shown to effectively catalyze the Michael addition of ketones to nitroolefins in aqueous media, affording the products with high yields, diastereoselectivities, and enantioselectivities. researchgate.net While the specific use of this compound as a Michael donor or acceptor in organocatalyzed reactions is not extensively detailed, the broader class of enecarbamates can serve as competent nucleophiles in such transformations. acs.org The development of chiral organocatalysts that can activate enecarbamates towards enantioselective conjugate addition represents a promising area for future research.
| Reaction | Catalyst Type | Substrates | Key Features | Ref. |
| Asymmetric Michael Addition | Pyrrolidine-based carbamate ester | Ketones, Nitroolefins | High yields, diastereoselectivities, and enantioselectivities in aqueous media. | researchgate.net |
Asymmetric Mannich Reactions
Tert-butyl carbamate, a precursor to this compound, serves as a crucial reagent in asymmetric Mannich reactions for the synthesis of chiral β-amino carbonyl compounds. The tert-butoxycarbonyl (Boc) group is utilized as an easily removable protecting group for the nitrogen atom, which is a significant advantage over other protecting groups that may require harsh removal conditions.
In a key development, a highly enantioselective Mannich reaction was established using an organic catalyst for the in situ generation of carbamate-protected imines from stable α-amido sulfones. This method effectively addresses the inherent instability of carbamate-protected alkyl imines, which had previously limited their application in synthesizing optically active chiral alkyl amines. The process involves the reaction of aldehydes with α-amido sulfones derived from tert-butyl carbamate.
The reaction is catalyzed by a bifunctional organic catalyst, such as a 9-thiourea cinchona alkaloid, which demonstrates compatibility with strongly basic aqueous solutions, making the process practical and efficient. This methodology facilitates a concise and highly enantioselective pathway to convert a wide range of aromatic, heteroaromatic, and aliphatic aldehydes into optically active β-amino acids and their derivatives.
Table 1: Organocatalyzed Asymmetric Mannich Reaction of Aldehydes with an α-Amido Sulfone
| Entry | Aldehyde | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 4-Nitrobenzaldehyde | 9-thiourea cinchona alkaloid | 92 | 99 |
| 2 | 4-Chlorobenzaldehyde | 9-thiourea cinchona alkaloid | 91 | 98 |
| 3 | 2-Naphthaldehyde | 9-thiourea cinchona alkaloid | 95 | 98 |
| 4 | 3-Phenylpropionaldehyde | 9-thiourea cinchona alkaloid | 85 | 97 |
| 5 | Cyclohexanecarboxaldehyde | 9-thiourea cinchona alkaloid | 82 | 99 |
Data synthesized from research findings on asymmetric Mannich reactions.
Application in Antiviral Drug Synthesis
A derivative of this compound, specifically (Z)-tert-butyl (2-nitrovinyl)carbamate, has been utilized as a key starting material in the synthesis of the antiviral drug Zanamivir (Relenza®). Zanamivir is a neuraminidase inhibitor used for the treatment and prevention of influenza.
In a notable synthetic route, an organocatalytic approach features two critical asymmetric reactions. The synthesis begins with the asymmetric Michael addition of acetone (B3395972) to (Z)-tert-butyl (2-nitrovinyl)carbamate. This reaction is catalyzed by a thiourea-based organocatalyst, which yields the corresponding adduct with high enantiomeric excess (98% ee) and a good yield (72%).
This adduct then undergoes a subsequent asymmetric Henry reaction (nitroaldol reaction) with a protected aldehyde intermediate. This sequence of organocatalyzed reactions provides a stereocontrolled pathway to the complex chiral structure of Zanamivir, highlighting the utility of carbamate-protected vinyl compounds in the synthesis of medicinally important molecules.
Material Science Applications
Precursor for Cyclopolymerization to Form Polymers with Unique Properties
The specific cyclopolymerization of this compound is not extensively documented in the reviewed scientific literature. Research on the polymerization of vinyl monomers to form cyclic polymers is an emerging area. However, studies on related N-vinyl monomers, such as N-vinylcarbazole, demonstrate the synthesis of polymers with unique and valuable properties through standard polymerization methods.
Poly(N-vinylcarbazole) (PVK), for instance, is a well-known temperature-resistant, photoconductive thermoplastic. It is produced via radical polymerization and possesses high thermal stability, making it useful in applications requiring temperatures up to 160-170 °C. The significant property of PVK is its photoconductivity, which has led to its use in electrophotography, organic light-emitting diodes (OLEDs), and photovoltaic devices. While not a product of cyclopolymerization, the properties of PVK illustrate the potential for N-vinyl polymers to yield materials with specialized functions. Further research may explore the potential for this compound to undergo cyclopolymerization or to be used in copolymers to tailor material properties.
Poly(tert-butyl N-vinylcarbamate) in Coatings and Adhesives
There is a lack of specific information in the available literature detailing the application of Poly(tert-butyl N-vinylcarbamate) in coatings and adhesives. While polymers containing carbamate or urethane (B1682113) linkages are a cornerstone of the coatings and adhesives industry, particularly in the form of polyurethanes, the direct use of the homopolymer of tert-butyl N-vinylcarbamate is not well-documented for these applications. Industrial coatings and adhesives often rely on polymers with specific properties such as durability, flexibility, adhesion to various substrates, and chemical resistance, which are achieved through versatile chemistries like those offered by acrylics, epoxies, and polyurethanes.
Depolymerizable Poly(O-vinyl carbamate-alt-sulfones) for Drug Delivery
A novel class of depolymerizable macromolecules, poly(O-vinyl carbamate-alt-sulfones), has been synthesized via the free radical polymerization of O-vinyl carbamate monomers with sulfur dioxide. These polymers exhibit excellent functional group tolerance and, crucially, pH-dependent instability, making them promising candidates for stimulus-responsive drug delivery systems.
The alternating copolymer structure of sulfur dioxide and the O-vinyl carbamate monomer is key to its degradation mechanism. The polymer backbone is stable in acidic conditions but rapidly depolymerizes at a pH greater than 6. This pH-triggered degradation makes these materials highly suitable for applications such as mucosal delivery, where the local pH environment can be used to trigger the release of a therapeutic payload.
For proof-of-concept studies, these copolymers were formulated into nanoparticles via nanoprecipitation, successfully encapsulating small molecule dyes as model drug cargoes. The resulting nanoparticles were stable in acidic environments but degraded rapidly at pH above 6, releasing their contents.
Table 2: Properties of Poly(O-vinyl carbamate-alt-sulfone) Nanoparticles for Drug Delivery
| Property | Value | Conditions / Notes |
| Synthesis Method | Nanoprecipitation | Copolymer dissolved in DMSO, added to PBS at pH 3 |
| Average Diameter | 185 nm | Standard Deviation of 95 nm |
| Encapsulated Cargo | Rhodamine B (model drug) | Confirmed by visible pink color of particles |
| pH Stability | Stable in highly acidic conditions | No degradation observed |
| pH Lability | Rapid degradation | Occurs at pH > 6 |
| Cell Viability | Retained | At 200 µg/mL particle concentration after 24h incubation |
| Diffusion at pH 8 | Similar to free dye | In a mucus model, indicating particle degradation and cargo release |
| Diffusion at pH 5 | Order of magnitude lower than free dye | In a mucus model, indicating cargo retention |
Data sourced from studies on depolymerizable macromolecules for mucosal drug delivery.
This pH-responsive behavior, combined with good cell viability, positions these customizable polymer scaffolds as a promising platform for targeted drug delivery to specific locations within the body, such as mucosal surfaces.
Spectroscopic and Computational Analysis
Advanced Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to the characterization of tert-butyl vinylcarbamate, confirming its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides atom-specific information about the carbon-hydrogen framework, Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies the key functional groups present in the molecule.
NMR spectroscopy is a powerful tool for determining the precise structure of this compound in solution.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum exhibits characteristic signals for the vinyl group protons, the N-H proton, and the tert-butyl group protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.
Reported ¹H NMR spectral data in deuterated chloroform (B151607) (CDCl₃) shows distinct resonances for the vinyl protons, which appear as a complex system due to geminal, cis, and trans couplings. The single proton on the nitrogen of the carbamate (B1207046) group typically appears as a broad singlet. The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet in the upfield region of the spectrum.
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |
|---|---|---|---|---|
| NH | ~6.65 - 6.40 | Broad Singlet | N/A | researchgate.net |
| CH=CH₂ | ~6.60 | ddd | 15.8, 10.8, 8.9 | nist.gov |
| CH=CH₂ | ~4.40 | Doublet | 16.0 | researchgate.net |
| ~4.20 | Doublet | 7.2 | researchgate.net | |
| C(CH₃)₃ | 1.45 | Singlet | N/A | researchgate.net |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the carbamate, the two vinyl carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. While detailed experimental data for the monomer is not consistently available in the surveyed literature, the expected chemical shift regions can be predicted based on typical values for these functional groups. The carbonyl carbon is expected in the downfield region (150-160 ppm), followed by the vinyl carbons (100-140 ppm), the quaternary carbon (~80 ppm), and finally the methyl carbons in the upfield region (~28 ppm).
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation behavior upon ionization, which can provide structural confirmation. The compound's molecular formula is C₇H₁₃NO₂, corresponding to a monoisotopic mass of approximately 143.09 g/mol . chemspider.com
The fragmentation of tert-butyl carbamates is well-characterized. Under electrospray ionization (ESI), a common fragmentation pathway involves the neutral loss of isobutylene (B52900) (C₄H₈, 56 Da) from the protonated molecule [M+H]⁺, followed by the subsequent loss of carbon dioxide (CO₂, 44 Da). nih.govdoaj.org This results in a total neutral loss of 100 Da. Under electron impact (EI) ionization, characteristic fragments include the tert-butyl cation (m/z 57) and ions resulting from the loss of isobutylene ([M-56]⁺) or the entire tert-butoxycarbonyl group. doaj.org
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 144 | [M+H]⁺ | [C₇H₁₄NO₂]⁺ | Protonated Molecular Ion (ESI) |
| 88 | [M+H - C₄H₈]⁺ | [C₃H₆NO₂]⁺ | Loss of isobutylene (ESI) |
| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | tert-butyl cation (EI) |
| 44 | [M+H - C₄H₈ - CO₂]⁺ | [C₂H₆N]⁺ | Loss of CO₂ after loss of isobutylene (ESI) |
Infrared (IR) spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups within this compound. The spectrum provides direct evidence for the presence of the N-H, C=O, C=C, and C-O bonds.
While a specific experimental spectrum for this compound is not available in the cited literature, the expected absorption bands can be predicted. A prominent absorption band is expected for the carbonyl (C=O) stretching of the carbamate group, typically appearing around 1700-1720 cm⁻¹. The N-H stretching vibration should be visible as a single peak in the range of 3300-3500 cm⁻¹. The vinyl group will show C=C stretching absorption around 1640 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹. The strong C-O single bond stretches of the ester group are expected in the 1250-1000 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (carbamate) | Stretch | 3300 - 3500 |
| C-H (vinyl) | Stretch | 3010 - 3095 |
| C-H (alkane) | Stretch | 2850 - 2960 |
| C=O (carbamate) | Stretch | 1700 - 1720 |
| C=C (vinyl) | Stretch | ~1640 |
| C-O (ester) | Stretch | 1250 - 1000 |
X-ray Diffraction Studies
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-crystal X-ray diffraction analysis provides unambiguous proof of a molecule's structure by mapping electron density to determine the precise spatial coordinates of each atom. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. For a molecule like this compound, this analysis could confirm the planarity of the carbamate and vinyl groups and detail the specific orientation of the bulky tert-butyl group.
A review of the scientific literature indicates that a single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, definitive experimental data on its solid-state conformation, bond lengths, and bond angles are not available.
Computational Chemistry and Molecular Modeling
Computational chemistry serves as a valuable complement to experimental techniques, offering insights into the molecular properties, electronic structure, and reactivity of this compound. Molecular modeling allows for the prediction of geometries, spectroscopic properties, and energetic profiles that can be difficult to measure experimentally.
Theoretical calculations can be used to predict the molecule's physicochemical properties. For instance, the topological polar surface area (TPSA) and the octanol-water partition coefficient (LogP) can be calculated to estimate its solubility and permeability characteristics. Furthermore, computational studies are instrumental in understanding reaction mechanisms involving this compound. For example, its reduction potential has been a subject of interest in computational studies of photoredox catalysis, with a reported value of -2.2 V versus a saturated calomel (B162337) electrode (SCE).
Computational models are also applied to rationalize experimental data, such as the fragmentation patterns observed in mass spectrometry. By calculating the energies of different ion structures and the transition states connecting them, a detailed potential energy surface for the dissociation of the parent ion can be constructed, providing a mechanistic understanding of why certain fragments are preferentially formed. nih.gov
Elucidation of Reaction Pathways and Activation Modes
Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for mapping the potential energy surfaces of chemical reactions involving this compound. These methods allow for the detailed investigation of reaction pathways, identification of transient intermediates, and characterization of transition states.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. A key parameter derived from these calculations is the activation energy (ΔG‡), which is the energy barrier that must be overcome for a reaction to proceed. Lower activation energies correspond to faster reaction rates. For instance, in catalyzed reactions, computational models can show how a catalyst interacts with this compound to provide an alternative reaction pathway with a significantly lower activation energy, thereby explaining its efficacy. mdpi.com
DFT calculations can elucidate the mechanisms of various transformations, such as cycloadditions, polymerization initiation, or functional group modifications. chemrxiv.org For example, modeling the approach of a dienophile to the vinyl group of this compound can help determine the feasibility and preferred stereochemical outcome of a Diels-Alder reaction. The calculations reveal the electronic structure changes throughout the reaction, providing insights into bond-forming and bond-breaking processes at a molecular level. mdpi.com This predictive power is invaluable for designing new synthetic routes and optimizing reaction conditions.
Hydrogen Bonding Strength and Stereoselectivity Determination
The carbamate group in this compound contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl and ether oxygens). These sites can engage in intra- and intermolecular hydrogen bonding, which significantly influences the compound's conformation, reactivity, and physical properties.
Computational methods, such as DFT, are employed to quantify the strength of these hydrogen bonds. mdpi.comresearchgate.net By calculating the geometry and vibrational frequencies of hydrogen-bonded dimers or larger clusters, the binding energy of the interaction can be determined. mdpi.comnih.gov Functionals like B3LYP, often paired with basis sets such as 6-31G(d) or aug-cc-pVQZ, provide reliable estimates of hydrogen bond energies and geometries. researchgate.netmdpi.com These calculations can also predict shifts in spectroscopic signals (e.g., N-H stretching frequency in IR spectroscopy) upon hydrogen bond formation, which can be correlated with experimental data. nih.gov
Furthermore, these non-covalent interactions can play a crucial role in directing the stereoselectivity of reactions. In a reaction involving a chiral catalyst, specific hydrogen bonds between the catalyst and the this compound substrate can stabilize one transition state over another, leading to the preferential formation of a single stereoisomer. Computational modeling can map these interactions in the transition state, explaining the origin of the observed stereoselectivity and guiding the design of more effective catalysts.
Molecular Docking Studies for Biological Activity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to screen for potential biological activity by simulating the interaction between a small molecule, like a derivative of this compound, and a macromolecular target, typically a protein or enzyme. nih.gov
The process involves placing the ligand (this compound) into the binding site of the protein receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). mdpi.com A more negative score generally indicates a more favorable binding interaction.
These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, between the ligand and specific amino acid residues in the protein's active site. semanticscholar.orgresearchgate.net For example, a docking simulation might reveal that the carbamate N-H group of a this compound derivative forms a crucial hydrogen bond with an aspartate residue, while the tert-butyl group fits into a hydrophobic pocket. This information is critical for predicting whether the compound might act as an inhibitor or modulator of the protein's function and provides a rational basis for designing new analogs with improved potency and selectivity. mdpi.com
Below is an illustrative table showing typical output from a molecular docking study.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Compound A | Kinase X | -9.81 | MET343, LEU384 | Hydrogen Bond, Hydrophobic |
| Compound B | Kinase X | -10.45 | ASP351, ALA350, LEU525 | Electrostatic, Hydrophobic |
| Compound C | Protease Y | -8.50 | SER195 | Hydrogen Bond |
| Compound D | Protease Y | -7.20 | PHE140, TRP215 | Hydrophobic (π-π stacking) |
Quantum Chemistry Calculations for Stereoselectivity
Quantum chemistry calculations provide profound insights into the factors governing the stereoselectivity of chemical reactions. nih.gov For reactions involving this compound, these methods can be used to calculate the energies of diastereomeric transition states, which are the key to understanding and predicting the stereochemical outcome of a reaction. The ratio of the final products is determined by the difference in the free energies of these competing transition states, as described by the Curtin-Hammett principle.
High-level ab initio methods or DFT can be used to optimize the geometries of the transition states leading to different stereoisomers. nih.govresearchgate.net By comparing the calculated energies, one can predict which stereoisomer will be formed preferentially. For instance, in a Michael addition to the vinyl group, the attacking nucleophile can approach from two different faces (re or si), leading to two different stereoisomeric products. Quantum calculations can determine which pathway has the lower activation barrier, thus predicting the major product. nih.gov
These computational studies can dissect the subtle electronic and steric effects that dictate stereoselectivity. For example, calculations can reveal that a specific steric clash in one transition state raises its energy relative to another, or that a favorable orbital interaction stabilizes a particular pathway. This detailed understanding allows chemists to rationally modify substrates, reagents, or catalysts to enhance the selectivity of a desired transformation.
Computational Studies on Polymer Thermal Degradation
When this compound is polymerized, it forms poly(this compound). Understanding the thermal stability and degradation mechanism of this polymer is crucial for its application. Computational studies, particularly those using DFT, can model the chemical processes that occur when the polymer is heated. nih.gov
These simulations can identify the weakest bonds in the polymer structure and predict the initial steps of thermal degradation. For carbamates, a common degradation pathway is the elimination of isobutene and carbon dioxide to leave a primary amine. Computational models can calculate the activation energy for this and other potential degradation pathways, such as radical chain scission or depolymerization.
By simulating the fragmentation of the polymer chain, these studies can predict the types of volatile products that will be formed during pyrolysis. nih.gov This information is valuable for interpreting experimental data from techniques like Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). Comparing the degradation temperatures and products of different polymers provides a basis for understanding their relative thermal stabilities.
The table below presents typical thermal degradation data for several common polymers, illustrating the kind of information that computational studies aim to predict and explain.
| Polymer | Onset Degradation Temperature (°C, N₂) | Peak Degradation Temperature (°C, N₂) | Primary Degradation Mechanism |
|---|---|---|---|
| Poly(lactic acid) (PLA) | ~330 | ~370 | Chain scission, cis-elimination |
| Poly(butylene succinate) (PBS) | ~375 | ~416 | Chain scission (ester hydrolysis) |
| Poly(ε-caprolactone) (PCL) | ~380 | ~420 | Unzipping from hydroxyl end |
| Poly(vinyl chloride) (PVC) | ~250 | ~320 | Dehydrochlorination |
Q & A
Q. What are the optimal synthetic routes for tert-butyl vinylcarbamate, and how can purity be validated?
this compound is commonly synthesized via carbamate protection of vinylamine intermediates. A validated method involves reacting vinylamine derivatives with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions, typically in dichloromethane or THF with a base like triethylamine . Post-synthesis, purity can be assessed using HPLC (C18 column, acetonitrile/water gradient) and confirmed via ¹H/¹³C NMR (e.g., characteristic Boc carbonyl peak at ~155 ppm in ¹³C NMR) . Ensure inert atmosphere (N₂/Ar) during synthesis to prevent decomposition .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Engineering controls : Use fume hoods with ≥100 fpm face velocity to minimize inhalation risks .
- PPE : Wear nitrile gloves, safety goggles with side shields, and lab coats. Respiratory protection (NIOSH-approved N95 mask) is required if dust/aerosols form .
- Spill management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose as hazardous waste . Avoid contact with strong oxidizers (e.g., HNO₃) to prevent exothermic reactions .
Q. How can the stability of this compound be ensured during storage?
Store at −20°C under nitrogen in amber glass vials to prevent moisture ingress and thermal decomposition. Monitor stability via periodic TLC (silica gel, ethyl acetate/hexane eluent) to detect hydrolysis products (e.g., free amine or CO₂ release) . Avoid prolonged exposure to light, which may induce photolytic cleavage of the carbamate group .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in [2+2] cycloaddition reactions?
this compound participates in photochemical [2+2] cycloadditions via a radical pathway, facilitated by UV irradiation (λ = 254 nm). The electron-withdrawing carbamate group stabilizes the transition state, enabling regioselective formation of cyclobutane derivatives. DFT studies (B3LYP/6-31G*) suggest a diradical intermediate with a calculated activation energy of ~25 kcal/mol . Optimize yields by using catalytic eosin Y (2 mol%) under blue LED light (450 nm) .
Q. How do steric and electronic effects influence this compound’s selectivity in cross-coupling reactions?
The tert-butyl group imposes significant steric hindrance, directing palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to the vinyl moiety’s β-position. Electronic effects from the carbamate’s carbonyl reduce electron density at the α-carbon, confirmed by Hammett studies (σₚ = +0.78). For Buchwald-Hartwig aminations, use XPhos Pd G3 precatalyst (1.5 mol%) and Cs₂CO₃ to achieve >90% β-selectivity .
Q. What analytical strategies resolve contradictions in reported decomposition profiles of this compound?
Discrepancies in thermal decomposition (reported range: 120–150°C) arise from varying DSC methodologies. Use dynamic TGA (heating rate: 10°C/min, N₂ atmosphere) to identify two-stage decomposition: initial Boc group loss (ΔH = −180 kJ/mol) followed by vinylamine degradation. Pair with FTIR to detect CO₂ (2349 cm⁻¹) and NH₃ (966 cm⁻¹) as primary gaseous byproducts .
Method Development Questions
Q. How can this compound be functionalized for use in peptide mimetics?
Incorporate this compound into peptidomimetics via Michael addition with cysteine residues (pH 7.4 PBS buffer, 37°C). The vinyl group reacts with thiols at a rate constant (k₂) of 1.2 × 10³ M⁻¹s⁻¹, confirmed by stopped-flow spectroscopy. Post-conjugation, deprotect the Boc group with TFA/DCM (1:1 v/v) to yield free amines for further modifications .
Q. What chromatographic conditions optimize the separation of this compound from its synthetic byproducts?
Use reverse-phase HPLC with a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm). Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 20–80% B over 15 min, flow rate 1 mL/min. Retention time: 8.2 min. MS/MS (ESI+) confirms [M+H]⁺ at m/z 144.1 .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the aqueous solubility of this compound?
Discrepancies arise from measurement techniques. Equilibrium solubility (shake-flask, 25°C) is 2.3 mg/mL in H₂O, but dynamic light scattering (DLS) shows micelle formation above 1.5 mg/mL, artificially inflating values. Use nephelometry with a 650 nm filter for accurate quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
